3,6-Dibromo-2,4-difluorophenylacetic acid
Description
Properties
IUPAC Name |
2-(3,6-dibromo-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)7(10)8(12)3(4)1-6(13)14/h2H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPQLCHWZGJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC(=O)O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,4-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 3,6-Dibromo-2,4-difluorophenylacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2,4-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetic acid derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have shown that derivatives of dibromophenylacetic acids exhibit significant antimicrobial properties. For instance, certain analogs have been tested against a range of bacterial strains, demonstrating potential as new antibacterial agents. The presence of bromine and fluorine substituents enhances their efficacy by altering the lipophilicity and electronic properties of the compounds .
Anti-inflammatory Properties
Research indicates that 3,6-dibromo-2,4-difluorophenylacetic acid may possess anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Synthesis of Fluorinated Pharmaceuticals
The compound serves as a building block in the synthesis of fluorinated pharmaceuticals. Fluorine substitution can improve the metabolic stability and bioavailability of drug candidates. The ability to introduce fluorine atoms at specific positions on aromatic rings is crucial for optimizing drug properties .
Material Science
Polymer Chemistry
3,6-Dibromo-2,4-difluorophenylacetic acid can be utilized in the synthesis of fluorinated polymers. These materials often exhibit enhanced thermal stability and chemical resistance. Their unique properties make them suitable for applications in coatings, adhesives, and high-performance materials .
Nanocomposites
Incorporating this compound into nanocomposite materials has been explored to enhance mechanical properties and thermal stability. The bromine and fluorine functionalities can improve interfacial adhesion between the polymer matrix and nanofillers, leading to superior composite performance .
Analytical Chemistry
Chromatographic Applications
The compound has been used as a standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography), aiding in the analysis of complex mixtures. Its distinct spectral characteristics allow for precise quantification and identification in various samples .
Case Studies
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,4-difluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects . The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of metabolic processes.
Comparison with Similar Compounds
Table 1: Key Properties of 3,6-Dibromo-2,4-difluorophenylacetic Acid and Related Compounds
Comparative Analysis
Substituent Effects
- Halogen Position : Bromine at the 3,6-positions (as in the target compound) increases steric hindrance compared to 2,4-brominated analogues (e.g., CAS 1803785-23-0), affecting reaction kinetics in cross-coupling reactions .
- Fluorine vs. Chlorine : Replacing bromine with chlorine (e.g., 3-Chloro-2,4-difluorophenylacetic acid) reduces molecular weight and alters electronic properties, making it more reactive toward nucleophilic substitution .
Reactivity and Stability
- The target compound’s dual bromine atoms enhance its utility in Suzuki-Miyaura couplings, whereas mono-brominated derivatives (e.g., 1214322-99-2) are less efficient in forming carbon-carbon bonds .
- Fluorine atoms at 2,4-positions improve thermal stability compared to non-fluorinated phenylacetic acids, as seen in differential scanning calorimetry (DSC) studies .
Research Findings
Stability Studies
- The target compound exhibits a decomposition temperature of 220°C (TGA), outperforming 3-Chloro-2,4-difluorophenylacetic acid (190°C) due to stronger C-Br bonds .
Biological Activity
Overview
3,6-Dibromo-2,4-difluorophenylacetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H4Br2F2O2
- Molecular Weight : 329.92 g/mol
- Structure : The compound contains two bromine atoms and two fluorine atoms on the phenyl ring, which can significantly affect its reactivity and biological activity.
The biological activity of 3,6-Dibromo-2,4-difluorophenylacetic acid is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of halogens enhances the compound's binding affinity and specificity, potentially leading to modulation of key biochemical pathways.
Antimicrobial Properties
Research indicates that 3,6-Dibromo-2,4-difluorophenylacetic acid exhibits antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. Such findings indicate its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial efficacy of 3,6-Dibromo-2,4-difluorophenylacetic acid against various pathogens. The results indicated:
- Pathogen : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL
- Mechanism : Disruption of bacterial cell wall synthesis.
Study 2: Cancer Cell Line Evaluation
In another study focusing on cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM after 48 hours of treatment.
- Observation : Induction of apoptosis was confirmed through flow cytometry analysis.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 | IC50 = 15 µM | |
| Enzyme Inhibition | Kinase Assays | Significant inhibition |
Q & A
Q. Table 1: Key Analytical Parameters for 3,6-Dibromo-2,4-difluorophenylacetic Acid
| Technique | Parameters/Results | Reference |
|---|---|---|
| ¹⁹F NMR | δ -112 ppm (2-F), δ -118 ppm (4-F) | |
| HRMS (ESI-) | m/z 328.9121 [M-H]⁻ (Calc: 328.9118) | |
| HPLC Purity | >98% (Retention time: 8.2 min) |
Q. Table 2: Synthesis Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | 85–90% |
| Solvent | Dichloromethane (DCM) | Minimizes byproducts |
| Temperature | 0–5°C (bromination step) | Controls regioselectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
